1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde
Description
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde functional group and a branched 3,3-dimethylbutyl substituent. The cyclopropane ring introduces significant steric strain, which influences its chemical reactivity and physical properties. While specific data for this compound (e.g., CAS number, melting/boiling points) are unavailable in the provided evidence, its structural analogs offer insights into its behavior and applications in organic synthesis, pharmaceuticals, or materials science .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(3,3-dimethylbutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-9(2,3)4-5-10(8-11)6-7-10/h8H,4-7H2,1-3H3 |
InChI Key |
HLHGAOXRDQKHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1(CC1)C=O |
Origin of Product |
United States |
Preparation Methods
Continuous-Flow Synthesis via Acid-Catalyzed Ring Contraction
This method, adapted from PMC studies on cyclopropyl carbonyl compounds, employs 2-hydroxycyclobutanones and thiols in a continuous-flow system with acid resins (e.g., AR-15 or AR-35) as catalysts. For 1-(3,3-dimethylbutyl)cyclopropane-1-carbaldehyde, substituting benzenethiol with 3,3-dimethylbutanethiol could yield the target compound.
Key Parameters (from):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | 2-Me-THF | 92–94 |
| Flow Rate | 0.5 mL/min | 93 |
| Temperature | Room temperature | N/A |
| Catalyst | AR-35 resin | 93 |
This approach minimizes byproducts (e.g., disulfides <5%) and enables scalability. Post-synthesis oxidation of the aldehyde group can be achieved via iodine-mediated oxidation.
Hydrolysis and Decarboxylation of Tricarboxylic Acid Derivatives
Patents describe the synthesis of cyclopropane-1,2-dicarboxylic acids (e.g., caronic acid) through hydrolysis and decarboxylation of tricarboxylic esters or nitriles. For the target aldehyde, a similar pathway could involve:
- Partial Hydrolysis : Reacting 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives with NaOH/KOH in methanol/water (10–50°C).
- Decarboxylation : Heating intermediates (e.g., formula V in) to 120–200°C in dimethylformamide (DMF) to remove one carboxyl group.
- Oxidation : Converting the resulting dicarboxylic acid to the aldehyde via selective reduction or oxidation.
Example Workflow (from):
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | 15% NaOH, reflux, 18 hrs | 92 |
| Acidification | HCl to pH 2 | N/A |
| Decarboxylation | 150°C in DMF | 75–90 |
Cyclopropanation via Sulfur Ylide Addition
Corey–Chaykovsky epoxidation and related methods enable cyclopropane ring formation through sulfur ylide intermediates. For this compound:
- Ylide Generation : Reacting dimethylsulfonium iodide with a base (e.g., NaH).
- Ring Closure : Adding the ylide to a α,β-unsaturated aldehyde precursor.
Stereochemical Control (from):
- Substituents on the ylide and alkene dictate cis/trans selectivity.
- Macrocyclic enones favor trans-cyclopropanes due to s-trans conformers.
Intramolecular Displacement Reactions
Active methylene compounds (e.g., malonates) can undergo 3-exo-tet ring closures with electrophilic partners (e.g., epoxides or allylic halides). For example:
- Alkylation : Reacting 3,3-dimethylbutyl bromide with cyclopropane-1,1-dicarbaldehyde precursors.
- Cyclization : Using phase-transfer catalysis (PTC) conditions for high diastereoselectivity.
Case Study (from):
| Substrate | Conditions | Yield (%) | dr |
|---|---|---|---|
| Bis-menthyl malonate | KOH, 1,4-dibromo-2-butene | 98 | 98:2 |
Data Summary of Key Methods
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products Formed
Oxidation: 1-(3,3-Dimethylbutyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(3,3-Dimethylbutyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the reagents used.
Scientific Research Applications
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde with structurally related cyclopropane and cyclopentane derivatives. Key differences in substituents, molecular properties, and reactivity are highlighted.
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not Available | C₁₀H₁₈O (inferred) | ~154–166 (estimated) | 3,3-Dimethylbutyl, cyclopropane |
| 1-(Oxan-4-yl)cyclopropane-1-carbaldehyde | 1934545-26-2 | C₉H₁₄O₂ | 154.21 | Oxan-4-yl (tetrahydropyran), cyclopropane |
| 1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde | 2228-92-4 | C₁₁H₁₈O | 166.26 | Prenyl (3-methylbut-2-en-1-yl), cyclopentane |
| 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde | 1936714-29-2 | C₉H₁₆O₂ | 156.22 | 2-Hydroxy-3-methylbutyl, cyclopropane |
Key Observations:
- Ring Size: The cyclopropane ring in the target compound and analogs (e.g., 1-(Oxan-4-yl)...) imparts higher ring strain compared to the cyclopentane derivative (CAS 2228-92-4), leading to greater reactivity in ring-opening or addition reactions .
- Substituent Effects: The 3,3-dimethylbutyl group in the target compound is a non-polar, bulky alkyl chain, enhancing lipophilicity and steric shielding. This contrasts with the oxan-4-yl group (a polar ether), which increases solubility in polar solvents . The prenyl group (CAS 2228-92-4) contains a conjugated double bond, enabling electrophilic addition or polymerization reactions, unlike the saturated alkyl chain in the target compound .
Physical and Chemical Properties
Notable Trends:
- Lipophilicity: The target compound’s dimethylbutyl chain and the prenyl-substituted cyclopentane derivative (CAS 2228-92-4) are more lipophilic than the hydroxyl- or ether-containing analogs, making them suitable for non-polar matrices or lipid-based applications .
- Reactivity: The cyclopropane ring’s strain facilitates reactions like [2+1] cycloadditions, but steric hindrance from the dimethylbutyl group may slow nucleophilic attacks at the aldehyde. In contrast, the hydroxyl group in CAS 1936714-29-2 offers a site for derivatization (e.g., esterification) .
Biological Activity
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique cyclopropane structure and an aldehyde functional group. Despite limited specific biological activity data available for this compound, insights can be drawn from related compounds and structural analogs. This article aims to summarize the potential biological activities, chemical properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 168.29 g/mol. The compound features a cyclopropane ring substituted with a bulky 3,3-dimethylbutyl group and an aldehyde functional group, which significantly influences its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.29 g/mol |
| Structure Type | Cyclopropane derivative |
| Functional Group | Aldehyde |
Biological Activity Insights
While direct studies on the biological activity of this compound are scarce, several related compounds with similar structural features have demonstrated notable biological properties. For instance:
- Antimicrobial and Antiviral Properties : Compounds containing cyclopropane structures have been studied for their antimicrobial and antiviral activities. For example, certain sesquiterpenoids with gem-dimethylcyclopropyl units exhibit significant cytotoxic effects against various cancer cell lines and have shown promise in treating viral infections .
- Potential Pharmacological Applications : The presence of the aldehyde functional group suggests that this compound may engage in nucleophilic addition reactions, potentially leading to the formation of biologically active derivatives. Aldehydes are known to interact with biological molecules, influencing their functions through mechanisms such as enzyme inhibition or receptor modulation .
Antiviral Activity of Related Compounds
Research has highlighted the antiviral properties of compounds structurally related to this compound. For instance, sesquiterpenoids containing similar structural motifs have shown efficacy against various viruses, including influenza and herpes simplex virus. These findings suggest that further exploration of this compound could reveal similar activities.
Cytotoxic Effects
Studies on cyclopropane derivatives indicate potential cytotoxic effects against cancer cell lines. For example, a study evaluating the cytotoxicity of various cyclopropane derivatives reported IC50 values indicating significant inhibition of cell proliferation in certain cancer types . Although specific data for this compound is lacking, its structural similarities warrant investigation into its cytotoxic potential.
Future Research Directions
Given the preliminary insights into the biological activities associated with structurally similar compounds, future research should focus on:
- Synthesis and Characterization : Developing synthetic routes for producing this compound in sufficient quantities for biological testing.
- Biological Testing : Conducting comprehensive assays to evaluate antimicrobial, antiviral, and cytotoxic activities.
- Mechanistic Studies : Investigating the mechanisms through which this compound interacts with biological targets could provide valuable insights into its potential therapeutic applications.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Zn/Cu, CH₂I₂, Et₂O, 0°C → RT | 60–75 | |
| Aldehyde Oxidation | PCC, CH₂Cl₂, RT | 50–65 | |
| Alkylation | 3,3-Dimethylbutyl bromide, K₂CO₃ | 70–85 |
How can researchers resolve contradictions in reported stability data for cyclopropane-carbaldehyde derivatives?
Advanced Question
Discrepancies in stability studies often arise from:
- Purity Variability : Impurities (e.g., residual solvents) accelerate degradation. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
- Storage Conditions : Aldehydes are prone to oxidation. Stability under inert atmospheres (N₂/Ar) at –20°C shows <5% degradation over 6 months vs. 20–30% at RT .
- Cyclopropane Ring Strain : Ring-opening under acidic/basic conditions can skew stability assays. Monitor via ¹H NMR (disappearance of cyclopropane protons at δ 0.8–1.2 ppm) .
Q. Methodological Recommendation :
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS tracking.
What advanced strategies address stereochemical challenges in synthesizing enantiopure cyclopropane-carbaldehydes?
Advanced Question
Deracemization of racemic mixtures is critical for pharmacological studies. Two approaches:
- Photochemical Deracemization : Irradiation (λ = 254 nm) in chiral solvents (e.g., (R)-BINOL) induces selective epimerization, achieving >90% ee .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, separable via column chromatography .
Q. Key Parameters :
| Method | Conditions | Enantiomeric Excess (ee) |
|---|---|---|
| Photochemical | CH₃CN, 254 nm, 12 h | 88–92% |
| Enzymatic | Vinyl acetate, hexane, 37°C | 75–85% |
How can computational modeling guide the design of cyclopropane-carbaldehyde derivatives for catalytic applications?
Advanced Question
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Aldehyde Reactivity : The electron-withdrawing carbaldehyde group increases electrophilicity at the cyclopropane ring (LUMO ≈ –1.8 eV), favoring nucleophilic additions .
- Ring Strain Energy : Cyclopropane contributes ~27 kcal/mol strain, enhancing reactivity in [2+1] cycloadditions .
Validation : Correlate computed activation energies with experimental kinetics (e.g., Arrhenius plots for Diels-Alder reactions).
What analytical techniques are most robust for characterizing cyclopropane-carbaldehyde derivatives?
Basic Question
- NMR Spectroscopy : ¹H NMR detects cyclopropane protons (δ 0.8–1.2 ppm) and aldehyde protons (δ 9.5–10.2 ppm). ¹³C NMR confirms quaternary carbons (δ 20–25 ppm for cyclopropane) .
- IR Spectroscopy : Strong C=O stretch (ν ≈ 1700 cm⁻¹) and C-H stretches (cyclopropane, ν ≈ 3050 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ ions (e.g., m/z 195.1485 for C₁₁H₁₈O⁺) .
Quality Control : Use triple-quadrupole LC-MS/MS for trace impurity analysis (LOQ = 0.1%).
How does the 3,3-dimethylbutyl substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Question
The bulky substituent:
- Steric Hindrance : Reduces Buchwald-Hartwig amination yields (<30%) but enhances selectivity in Suzuki-Miyaura couplings (transmetalation favored at less hindered positions) .
- Electronic Effects : Electron-donating alkyl groups stabilize radical intermediates in photoredox reactions (e.g., Ni-catalyzed C–O bond cleavage) .
Optimization : Use Pd-XPhos catalysts for Suzuki couplings (yields improve to 65–75%) .
What are the pitfalls in interpreting biological activity data for this compound?
Advanced Question
- Cytotoxicity Artifacts : Aldehydes may react with amine-containing culture media, generating Schiff bases. Use LC-MS to confirm intact compound in assays .
- Metabolic Instability : Rapid oxidation by aldehyde dehydrogenases (ALDH1A1) in hepatic microsomes. Include ALDH inhibitors (e.g., disulfiram) in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
